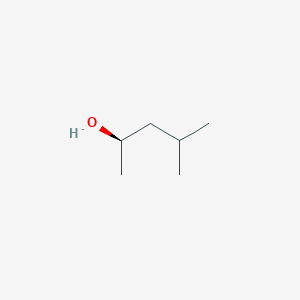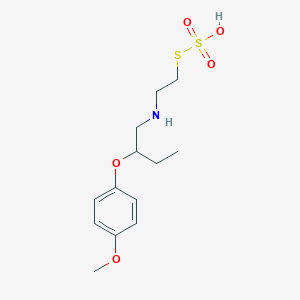
(2-Ethylphenyl)urea
Übersicht
Beschreibung
(2-Ethylphenyl)urea is a chemical compound that belongs to the class of ureas, which are organic compounds featuring a carbonyl group (C=O) flanked by two amine groups (NH2). While the provided papers do not directly discuss (2-Ethylphenyl)urea, they do provide insights into the synthesis and properties of related urea compounds, which can be extrapolated to understand (2-Ethylphenyl)urea.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. One approach is the Lossen rearrangement, where hydroxamic acids are converted to isocyanates, which then react with amines to form ureas. This method is highlighted in the synthesis of ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent, which allows for good yields without racemization under mild conditions . Another method involves the reaction of amines with ethylene carbonate, catalyzed by organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and thioureas, to produce symmetrical and unsymmetrical ureas in a solventless environment .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, which revealed its crystallization in the monoclinic space group and provided detailed measurements of its lattice parameters .
Chemical Reactions Analysis
Urea derivatives can undergo a range of chemical reactions. Directed lithiation, for example, is a reaction where a urea compound is lithiated at specific positions, allowing for further functionalization. In the case of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, lithiation occurs on the nitrogen and ortho to the directing metalating group, followed by reactions with various electrophiles to yield substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The paper discussing the crystal structure of a urea derivative provides insights into its density, molecular weight, and crystallographic parameters, which are essential for understanding the compound's physical properties . Chemical properties, such as reactivity and stability, can be inferred from the synthesis methods and reactions the compounds undergo, as described in the papers on synthesis and directed lithiation .
Wissenschaftliche Forschungsanwendungen
Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas, demonstrating good yields without racemization under mild conditions. This method is environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).
Biological Activity and Medicinal Applications : Certain cyclic urea derivatives, synthesized from urea and other compounds, have shown inhibitory effects against carbonic anhydrase and cholinesterase enzymes. These findings indicate potential applications in medicinal chemistry (Sujayev et al., 2016).
Electron Transport in Solar Cells : Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, resulting in enhanced power conversion efficiency. This suggests applications in renewable energy technology (Wang et al., 2018).
Agricultural and Environmental Impacts : Studies on urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have shown cytokinin-like activity, influencing plant growth and development. These compounds are used in plant morphogenesis studies (Ricci & Bertoletti, 2009).
Chemical Synthesis and Catalysis : Urea derivatives have been used in directed lithiation reactions for the synthesis of various organic compounds, demonstrating their utility in organic synthesis and catalysis (Smith, El‐Hiti, & Alshammari, 2013).
Food and Beverage Industry : In the food and beverage industry, urea derivatives are studied for their potential impact on food safety, such as their role in the formation of ethyl carbamate, a known carcinogen in alcoholic beverages (Labanca & Glória, 2008).
Molecular Interactions and Complexation Studies : Research has been conducted on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, providing insights into molecular interactions and complexation, relevant to chemical and pharmaceutical research (Ośmiałowski et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAOEDDDQNLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150627 | |
| Record name | (2-Ethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylphenyl)urea | |
CAS RN |
114-32-9 | |
| Record name | N-(2-Ethylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethylphenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Ethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethylphenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



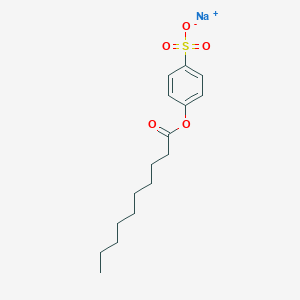
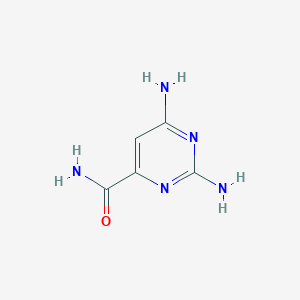
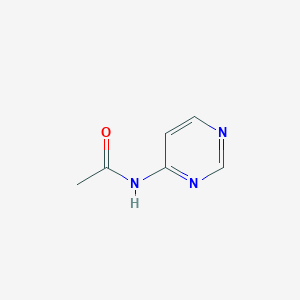


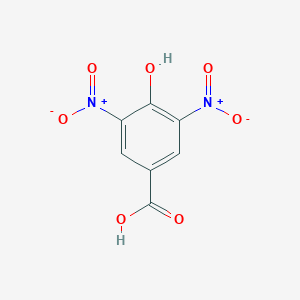


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
